tert-butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a naphthyridine moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-5-6-7-10-20(27)26-14-8-9-17-11-12-19(24-21(17)26)18-13-15-25(16-18)22(28)29-23(2,3)4/h1,11-12,18H,6-10,13-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWPOQTCOIRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=C(CCCN3C(=O)CCCC#C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the hex-5-ynoyl group: This step may involve coupling reactions such as Sonogashira coupling.
Formation of the pyrrolidine ring: This can be synthesized through various methods, including cyclization of appropriate intermediates.
Introduction of the tert-butyl ester group: This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling reactions: The hex-5-ynoyl group can participate in coupling reactions such as Sonogashira or Suzuki coupling, leading to the formation of various derivatives.
Scientific Research Applications
tert-Butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(8-hex-5-ynoyl-6,7-dihydro-5H-1,8-naphthyridin-2-yl)pyrrolidine-1-carboxylate include other naphthyridine derivatives and pyrrolidine-based compounds. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
